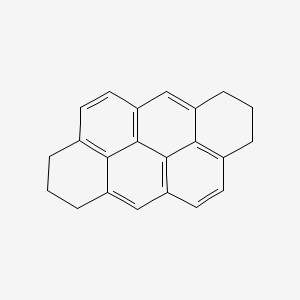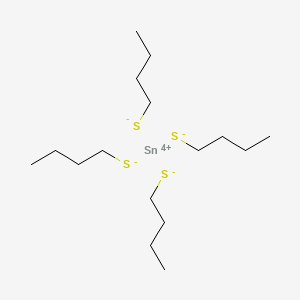
1-Butanethiol,tin salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanethiol, tin salt is a chemical compound that belongs to the class of thiols, which are sulfur-containing organic compounds. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. . The tin salt form of 1-Butanethiol is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Análisis De Reacciones Químicas
1-Butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine (Br_2) or iodine (I_2).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a molecule.
Addition: Thiols can add to alkenes in the presence of free radicals or UV light to form thioethers.
Aplicaciones Científicas De Investigación
1-Butanethiol, tin salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Butanethiol involves its ability to form and break disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is crucial for maintaining the redox balance within cells and for the proper functioning of proteins .
Comparación Con Compuestos Similares
1-Butanethiol is similar to other thiols, such as ethanethiol and propanethiol, in terms of its chemical structure and reactivity. it is unique in its specific applications and properties:
Propanethiol: Propanethiol, or propyl mercaptan, is another thiol with similar properties but different industrial applications.
1-Butanethiol stands out due to its specific use in industrial processes and its role in scientific research.
Propiedades
Fórmula molecular |
C16H36S4Sn |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
butane-1-thiolate;tin(4+) |
InChI |
InChI=1S/4C4H10S.Sn/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;/q;;;;+4/p-4 |
Clave InChI |
MIRCOTRSGWESOA-UHFFFAOYSA-J |
SMILES canónico |
CCCC[S-].CCCC[S-].CCCC[S-].CCCC[S-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
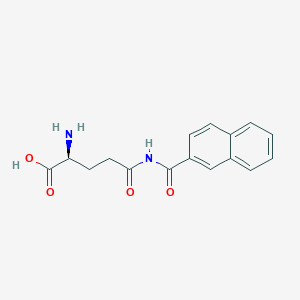
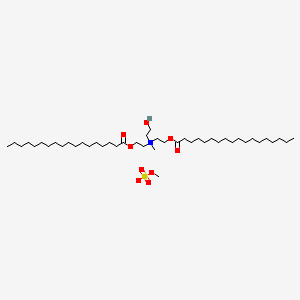
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)

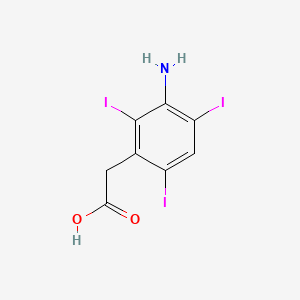
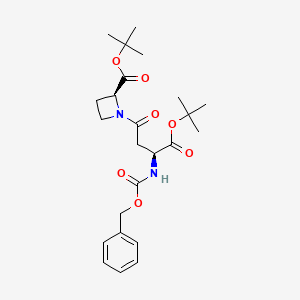
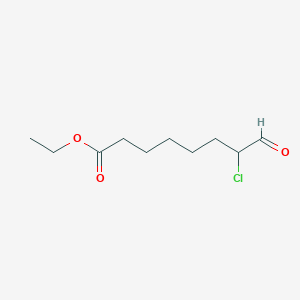
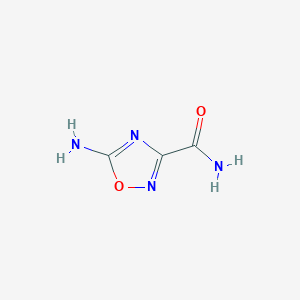
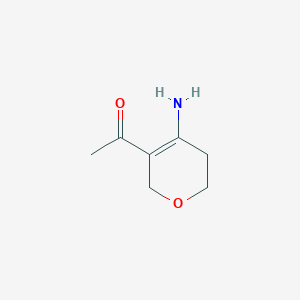
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
